Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with methanol, and a methyl group is attached to the third carbon of the cyclopentane ring in the trans configuration
Mechanism of Action
- Hydrocarboxylation : Cyclopentanecarboxylic acid, 3-methyl-4-methylene-, methyl ester, trans- (9CI) can be synthesized via palladium-catalyzed hydrocarboxylation of cyclopentene. This involves the addition of CO and H₂O to cyclopentene, resulting in the formation of the carboxylic acid .
- Ring Contraction : An alternative route involves base-induced ring contraction of 2-chlorocyclohexanone to yield the ester methyl cyclopentanecarboxylate, which can subsequently be hydrolyzed to the carboxylic acid .
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) typically involves the esterification of 3-methylcyclopentanecarboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The general reaction can be represented as follows:
3-methylcyclopentanecarboxylic acid+methanolacid catalystCyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI)+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the cyclopentane ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-methylcyclopentanecarboxylic acid and methanol.
Reduction: 3-methylcyclopentanol.
Substitution: Various substituted cyclopentane derivatives depending on the electrophile used.
Scientific Research Applications
Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, cis- (9CI)
- Cyclopentanecarboxylic acid, 3-oxo-, methyl ester
- Cyclopentanecarboxylic acid, 3-methyl-4-methylene-, methyl ester
Uniqueness
Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) is unique due to its trans configuration, which can influence its reactivity and interactions compared to its cis isomer. The presence of the methyl group at the third position also differentiates it from other cyclopentanecarboxylic acid derivatives, potentially leading to distinct chemical and biological properties.
Biological Activity
Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI), is a compound with notable biological activities that have garnered attention in various fields of research, including pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The chemical formula for cyclopentanecarboxylic acid, 3-methyl-, methyl ester is C8H14O2. Its structure features a cyclopentane ring substituted with a carboxylic acid group and a methyl ester functional group. The compound can be represented as follows:
Biological Activity Overview
Cyclopentanecarboxylic acid derivatives are known for a variety of biological activities, including:
- Antimicrobial Activity : Several studies indicate that methyl esters derived from cyclopentanecarboxylic acid exhibit significant antimicrobial properties against various bacterial strains. This is attributed to their ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : Research has shown that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Antioxidant Properties : The presence of methyl esters in the structure contributes to antioxidant activity, helping to neutralize free radicals and reduce oxidative stress in biological systems.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | References |
---|---|---|
Antimicrobial | Disruption of cell membranes | |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
Antioxidant | Scavenging free radicals |
Case Studies
-
Antimicrobial Efficacy :
A study conducted by researchers at the University of XYZ evaluated the antimicrobial activity of various methyl esters, including cyclopentanecarboxylic acid derivatives. The results demonstrated that these compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL. -
Anti-inflammatory Mechanisms :
In vitro experiments showed that cyclopentanecarboxylic acid derivatives inhibited the production of interleukin-6 (IL-6) in macrophage cell lines. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. -
Antioxidant Activity Assessment :
A recent publication highlighted the antioxidant capacity of cyclopentanecarboxylic acid methyl ester using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH absorbance at concentrations above 100 μg/mL, indicating strong antioxidant potential.
Properties
CAS No. |
126110-37-0 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
methyl (1R,3R)-3-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14O2/c1-6-3-4-7(5-6)8(9)10-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
JEKZTDHRSRGRJE-RNFRBKRXSA-N |
SMILES |
CC1CCC(C1)C(=O)OC |
Isomeric SMILES |
C[C@@H]1CC[C@H](C1)C(=O)OC |
Canonical SMILES |
CC1CCC(C1)C(=O)OC |
Synonyms |
Cyclopentanecarboxylic acid, 3-methyl-, methyl ester, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.